molecular formula C16H24Cl2N4O2 B12833832 Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate

Cat. No.: B12833832
M. Wt: 375.3 g/mol
InChI Key: BTEAVVBDPRQPSE-UHFFFAOYSA-N
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Description

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate: is a synthetic organic compound with the molecular formula C16H24Cl2N4O2 It is characterized by the presence of a piperidine ring, a pyrimidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a series of reactions involving chlorination and methylation.

    Piperidine ring formation: The piperidine ring is introduced through a cyclization reaction.

    Carbamate formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

    Therapeutic Agents: The compound may have potential as a therapeutic agent in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

    Agriculture: It can be used in the development of agrochemicals to protect crops from pests and diseases.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate
  • Tert-butyl methyl(piperidin-4-yl)carbamate
  • Tert-butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate

Comparison: Compared to similar compounds, tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine and pyrimidine rings. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24Cl2N4O2

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)20-9-12-6-4-5-7-22(12)10-11-8-19-14(18)21-13(11)17/h8,12H,4-7,9-10H2,1-3H3,(H,20,23)

InChI Key

BTEAVVBDPRQPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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